molecular formula C12H10N2O B11700221 N-phenyl-1-pyridin-4-ylmethanimine oxide

N-phenyl-1-pyridin-4-ylmethanimine oxide

Cat. No.: B11700221
M. Wt: 198.22 g/mol
InChI Key: LJAZWXXSTFVHRG-UVTDQMKNSA-N
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Description

(NZ)-N-OXIDO-N-[(PYRIDIN-4-YL)METHYLIDENE]ANILINIUM is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-OXIDO-N-[(PYRIDIN-4-YL)METHYLIDENE]ANILINIUM typically involves the condensation of pyridine-4-carbaldehyde with aniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as acetic acid may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (NZ)-N-OXIDO-N-[(PYRIDIN-4-YL)METHYLIDENE]ANILINIUM may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-OXIDO-N-[(PYRIDIN-4-YL)METHYLIDENE]ANILINIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reactions: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and aniline derivatives, which can be further utilized in different applications.

Scientific Research Applications

(NZ)-N-OXIDO-N-[(PYRIDIN-4-YL)METHYLIDENE]ANILINIUM has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of (NZ)-N-OXIDO-N-[(PYRIDIN-4-YL)METHYLIDENE]ANILINIUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

(NZ)-N-OXIDO-N-[(PYRIDIN-4-YL)METHYLIDENE]ANILINIUM stands out due to its unique combination of a pyridine ring and an anilinium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

N-phenyl-1-pyridin-4-ylmethanimine oxide

InChI

InChI=1S/C12H10N2O/c15-14(12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-10H/b14-10-

InChI Key

LJAZWXXSTFVHRG-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=NC=C2)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=NC=C2)[O-]

Origin of Product

United States

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